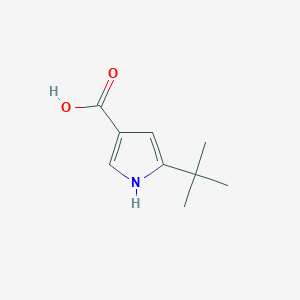

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid, also known as tBPC, is a pyrrole derivative that has gained attention in the scientific community due to its potential application in various fields. tBPC is a small molecule that has a unique structure, and its synthesis method is relatively simple.

Aplicaciones Científicas De Investigación

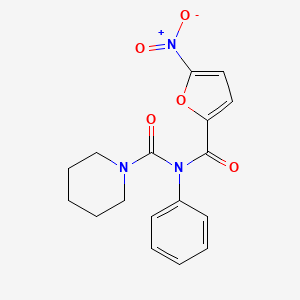

- The synthesis of pyrrole-3-carboxylic acid amides, including derivatives like 5-TERT-BUTYL-1H-PYRROLE-3-CARBOXYLIC ACID, is of significant interest. This substructure is central to successful drugs like Atorvastatin and Sunitinib. These compounds play crucial roles in treating conditions such as hypercholesterolemia and cancer .

- Researchers have explored various approaches, such as cyclization of α-amino ynones, three-component reactions of 2,3-diketo esters, and ring-opening cyclization of cyclopropyl ketones with primary amines. These methods contribute to the synthesis of pyrrolin-4-ones and related compounds .

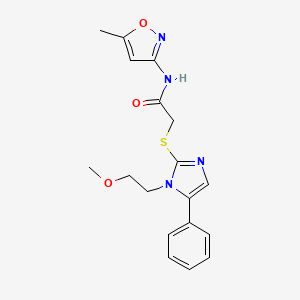

- N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) is used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate. These compounds are relevant in the synthesis of β-aryl-GABA analogues, which may have implications in neurotransmitter modulation .

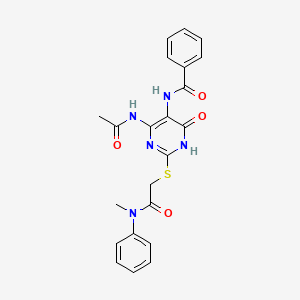

- Nipecotic acid (piperidine-3-carboxylic acid) and its derivatives, including 5-TERT-BUTYL-1H-PYRROLE-3-CARBOXYLIC ACID, are effective inhibitors of the γ-aminobutyric acid (GABA) transporter subtype GAT-1. These compounds have pharmacological actions relevant to antiepileptic therapy .

- The indole unit is significant for drug discovery. Compounds containing indole moieties, such as reserpine, ajmalicine, and vinblastine, have therapeutic applications. Indole alkaloids are used in treating high blood pressure, mental disorders, and various cancers .

- Researchers have synthesized related compounds from starting precursors, demonstrating key steps like hetero-/retro-Diels–Alder reactions, reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis. These pathways contribute to the availability of valuable molecules in drug development .

Drug Development and Medicinal Chemistry

Organic Synthesis and Cyclization Reactions

GABA Analogues and Neurotransmitter Modulation

Antiepileptic Drug Development

Indole Derivatives and Drug Discovery

Synthetic Pathways and Key Steps

Propiedades

IUPAC Name |

5-tert-butyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(5-10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSJCFWMGDKZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)